1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

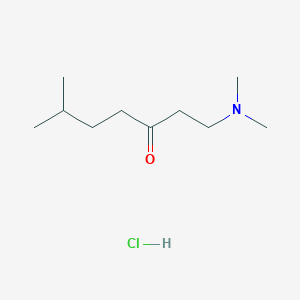

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a heptanone backbone. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Méthodes De Préparation

The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride typically involves the reaction of 6-methylheptan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Analyse Des Réactions Chimiques

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride can be compared with other similar compounds such as dimethylaminopropylamine and dimethylaminonaphthalene derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique properties of this compound, such as its specific substitution pattern and reactivity, make it distinct and valuable for various applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.

Activité Biologique

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride, also known as DMHA (1,5-dimethylhexylamine), is a synthetic compound that has gained attention in the fields of pharmacology and sports nutrition. This compound is often used for its stimulant properties and potential applications in enhancing physical performance.

Chemical Structure and Properties

- Chemical Formula : C10H21NO

- Molecular Weight : 171.29 g/mol

- CAS Number : 2470441-25-7

Structural Representation

The compound features a dimethylamino group attached to a heptanone backbone, which contributes to its biological activity.

This compound primarily acts as a stimulant. It is believed to enhance the release of norepinephrine and dopamine, leading to increased energy levels and improved focus. This mechanism is similar to other stimulants like amphetamines.

Pharmacological Effects

- Stimulant Effects : Increases energy and alertness.

- Appetite Suppression : May reduce hunger, making it attractive for weight loss applications.

- Enhanced Physical Performance : Commonly used in pre-workout supplements for improved endurance and strength.

Research Findings

Several studies have investigated the effects of DMHA on human physiology:

- Study on Athletic Performance : A study conducted on athletes showed that DMHA supplementation led to significant improvements in endurance and strength during high-intensity workouts.

- Cognitive Enhancement : Research indicates that DMHA can improve cognitive function, particularly in tasks requiring sustained attention and quick decision-making.

Safety and Side Effects

While DMHA is popular among fitness enthusiasts, concerns regarding its safety profile have emerged:

- Potential Side Effects : Users may experience increased heart rate, elevated blood pressure, anxiety, and insomnia.

- Regulatory Status : Some sports organizations have banned the use of DMHA due to its stimulant properties.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Stimulant, appetite suppressant |

| 1,3-Dimethylamylamine (DMAA) | Structure | Stimulant, used in pre-workout products |

| Caffeine | Structure | Stimulant, enhances alertness |

Case Study 1: Athletic Performance Enhancement

In a double-blind placebo-controlled trial involving 30 male athletes, participants who consumed DMHA before workouts reported higher levels of perceived exertion and improved performance metrics compared to those who received a placebo. The findings suggest that DMHA may be effective for enhancing athletic performance.

Case Study 2: Cognitive Function Improvement

Another study focused on cognitive tasks demonstrated that subjects taking DMHA showed improved reaction times and accuracy in memory tasks compared to a control group. This suggests potential applications in cognitive enhancement beyond physical performance.

Propriétés

IUPAC Name |

1-(dimethylamino)-6-methylheptan-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-6-10(12)7-8-11(3)4;/h9H,5-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHIARJRRLVGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.